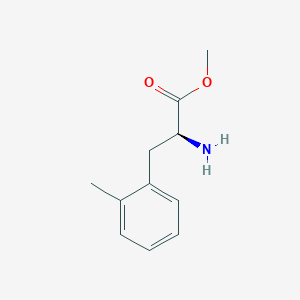

Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate

CAS No.: 1213324-51-6

Cat. No.: VC6593518

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213324-51-6 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.246 |

| IUPAC Name | methyl (2S)-2-amino-3-(2-methylphenyl)propanoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | KXWBUUKZTWGWCG-JTQLQIEISA-N |

| SMILES | CC1=CC=CC=C1CC(C(=O)OC)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate is systematically named as methyl (2S)-2-amino-3-(2-methylphenyl)propanoate, reflecting its esterified carboxylic acid group and substituted phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name is methyl (2S)-2-amino-3-(2-methylphenyl)propanoate, with the CAS registry number 1213324-51-6 providing a unique identifier. Key structural attributes include:

-

A methyl group at the ortho position of the phenyl ring, enhancing steric hindrance and influencing intermolecular interactions.

-

An α-amino ester functionality, rendering the molecule amphiphilic and capable of hydrogen bonding.

-

A chiral center at the C2 position, conferring enantioselective properties critical for biological activity .

The compound’s three-dimensional structure is represented by the SMILES notation , which encodes the stereochemistry and substitution pattern.

The absence of halogens in the methyl-substituted variant reduces molecular weight and polarity compared to chloro- and bromo-analogs, potentially enhancing membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl (2S)-2-amino-3-(2-methylphenyl)propanoate typically involves multi-step protocols to establish stereochemical control. Common approaches include:

-

Asymmetric Hydrogenation: Chiral catalysts such as Rhodium-BINAP complexes enable enantioselective reduction of α,β-unsaturated esters to yield the (S)-configured amino acid precursor.

-

Esterification of Amino Acids: Protection of the amino group in (S)-2-amino-3-(2-methylphenyl)propanoic acid using Boc (tert-butyloxycarbonyl) groups, followed by methyl esterification with methanol under acidic conditions.

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate the desired (S)-enantiomer, though this method is less commonly reported for ortho-substituted derivatives .

Challenges in Scalability

Producing high enantiomeric excess (ee) at scale remains challenging due to steric hindrance from the ortho-methyl group, which can impede catalyst accessibility. Advances in flow chemistry and immobilized catalysts are being explored to improve yield and purity.

Biological Activity and Mechanistic Insights

Agrochemistry Applications

The compound’s structural resemblance to Metarylpicoxamid—a fungicide featuring a (2S,3S)-3-(2-methylphenyl)butan-2-yl group—hints at potential antifungal applications . Modifications to the ester moiety or phenyl substitution pattern might enhance activity against plant pathogens like Botrytis cinerea .

Comparative Analysis with Structural Analogs

Halogenated Derivatives

Replacing the methyl group with halogens alters electronic and steric profiles:

-

Chloro- and Bromo-Substituted Analogs: Exhibit increased molecular weight and polarity, potentially improving water solubility but reducing blood-brain barrier penetration .

-

Fluoro-Substituted Derivatives: The fluorine atom’s electronegativity enhances metabolic stability, as seen in SynQuest’s methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate (CAS 1213632-12-2) .

Stereochemical Considerations

The (S)-configuration is critical for bioactivity. For example, (R)-enantiomers of related compounds show diminished receptor binding affinity, underscoring the importance of chiral synthesis .

Future Research Directions

Elucidating Pharmacokinetics

In vitro and in vivo studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) properties. Computational modeling using tools like SwissADME could predict bioavailability and guide structural optimization.

Expanding Agrochemistry Applications

Collaborative efforts with agricultural research institutions could evaluate the compound’s efficacy against resistant fungal strains, leveraging its structural novelty to circumvent existing resistance mechanisms .

Sustainable Synthesis

Developing biocatalytic routes using engineered enzymes or green solvents aligns with industrial trends toward environmentally benign manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume